molecular formula C12H11ClFN3 B1439359 4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1189749-62-9

4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B1439359
M. Wt: 251.69 g/mol
InChI Key: MWHHBXDRSCBOKU-UHFFFAOYSA-N
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Description

The compound “4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic molecule that contains an imidazo[4,5-c]pyridine core with a 3-chloro-2-fluorophenyl group attached at the 4-position. The imidazo[4,5-c]pyridine core is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-c]pyridine core and the 3-chloro-2-fluorophenyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazo[4,5-c]pyridine core and the 3-chloro-2-fluorophenyl group. These functional groups could participate in various chemical reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazo[4,5-c]pyridine core and the 3-chloro-2-fluorophenyl group. These functional groups could confer specific properties such as solubility, stability, and reactivity .

Scientific Research Applications

Kinase Inhibition and Biological Activity

  • Novel 4-(4'-fluorophenyl)imidazoles, structurally similar to the compound , have been developed as selective inhibitors of p38α MAPK, CK1δ, and JAK2 kinases, with notable improvements in water solubility. These compounds demonstrate potential in medicinal applications due to their kinase selectivity, influenced by heteroaryl groups and the position of acidic groups on the imidazole ring (Seerden et al., 2014).

Synthesis and Chemical Properties

  • A compound closely related to 4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has been synthesized and identified as an important intermediate for creating biologically active compounds. The synthesis process involved multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the chemical complexity and potential applications of such compounds in pharmaceutical synthesis (Wang et al., 2016).

Antiviral Activity

  • Derivatives of imidazo[4,5-c]pyridines, particularly those with substituted fluorophenyl groups, have shown activity against hepatitis C virus (HCV), highlighting their potential as antiviral agents. This demonstrates the potential biomedical applications of these compounds in treating viral infections (Puerstinger et al., 2007).

Fluorescence and Photophysical Properties

  • Imidazo[1,2-a]pyridines and pyrimidines, related to the compound , are important organic fluorophores with applications in biomarkers and photochemical sensors. Their fluorescence intensity can be enhanced by certain substituents, indicating their use in chemical sensing and imaging applications (Velázquez-Olvera et al., 2012).

Molecular Conformations and Structural Analysis

  • Studies on closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines have provided insights into their molecular conformations and hydrogen bonding patterns, which are crucial for understanding their interactions in biological systems and potential applications in drug design (Sagar et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed to minimize potential risks .

properties

IUPAC Name

4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHHBXDRSCBOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 3
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 4
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 5
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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